
2-Hydroxypropane-1,2,3-tricarboxylic acid;1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citric acid, is a weak organic acid with the molecular formula C6H8O7. It is a natural preservative and is also used to add an acidic or sour taste to foods and beverages. 1,3,5-triazine-2,4,6-triamine, also known as melamine, is an organic compound with the formula C3H6N6. It is widely used in the production of plastics, adhesives, countertops, dishware, and whiteboards.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxypropane-1,2,3-tricarboxylic acid: can be synthesized through the fermentation of carbohydrates by Aspergillus niger or Candida yeast. The industrial production involves the fermentation of molasses or other sugar solutions by these microorganisms under controlled conditions of pH, temperature, and aeration .
1,3,5-triazine-2,4,6-triamine: is synthesized from urea. The process involves heating urea to about 200°C, which leads to the formation of melamine and ammonia. The reaction is carried out in the presence of a catalyst to increase the yield .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypropane-1,2,3-tricarboxylic acid: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxaloacetic acid and acetone.
Reduction: It can be reduced to form isocitric acid.
Esterification: It reacts with alcohols to form esters.
Dehydration: It can be dehydrated to form aconitic acid.
1,3,5-triazine-2,4,6-triamine: undergoes:
Condensation: It can react with formaldehyde to form melamine-formaldehyde resins.
Hydrolysis: It can be hydrolyzed to form cyanuric acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Esterification: Typically involves alcohols and acid catalysts like sulfuric acid.
Condensation: Formaldehyde is commonly used in the presence of an acid or base catalyst.
Major Products
Oxidation of 2-Hydroxypropane-1,2,3-tricarboxylic acid: Oxaloacetic acid, acetone.
Reduction of 2-Hydroxypropane-1,2,3-tricarboxylic acid: Isocitric acid.
Esterification of 2-Hydroxypropane-1,2,3-tricarboxylic acid: Various esters.
Condensation of 1,3,5-triazine-2,4,6-triamine: Melamine-formaldehyde resins.
Scientific Research Applications
2-Hydroxypropane-1,2,3-tricarboxylic acid: is extensively used in:
Chemistry: As a buffer and chelating agent.
Biology: In the citric acid cycle (Krebs cycle) for energy production.
Medicine: As an anticoagulant in blood transfusions.
Industry: In cleaning products, cosmetics, and food preservation.
1,3,5-triazine-2,4,6-triamine: is used in:
Chemistry: As a starting material for the synthesis of other chemicals.
Biology: In the study of protein interactions.
Medicine: In the production of pharmaceuticals.
Industry: In the manufacture of plastics, adhesives, and laminates.
Mechanism of Action
2-Hydroxypropane-1,2,3-tricarboxylic acid: acts as a chelating agent, binding to metal ions and making them soluble. It also plays a crucial role in the citric acid cycle, where it is involved in the production of energy through the oxidation of acetyl-CoA .
1,3,5-triazine-2,4,6-triamine: acts as a cross-linking agent in the formation of melamine-formaldehyde resins. It forms strong covalent bonds with formaldehyde, resulting in a durable and heat-resistant polymer.
Comparison with Similar Compounds
2-Hydroxypropane-1,2,3-tricarboxylic acid: is similar to other tricarboxylic acids like isocitric acid and aconitic acid. its role in the citric acid cycle and its widespread use in the food industry make it unique.
1,3,5-triazine-2,4,6-triamine: is similar to other triazine compounds like cyanuric acid and ammeline. Its ability to form strong polymers with formaldehyde distinguishes it from other triazines.
Properties
CAS No. |
667934-28-3 |
|---|---|
Molecular Formula |
C15H22N6O14 |
Molecular Weight |
510.37 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/2C6H8O7.C3H6N6/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;4-1-7-2(5)9-3(6)8-1/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);(H6,4,5,6,7,8,9) |
InChI Key |
BIEDPEJSUDDFTN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C1(=NC(=NC(=N1)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


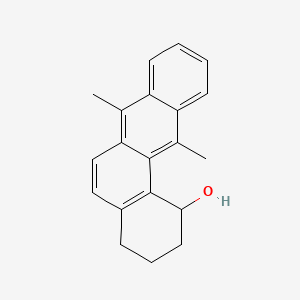

![2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid](/img/structure/B12539989.png)
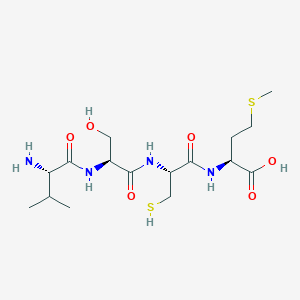
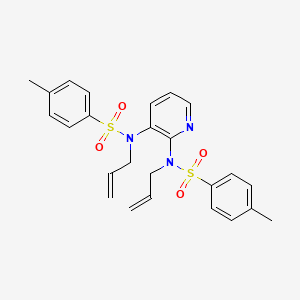
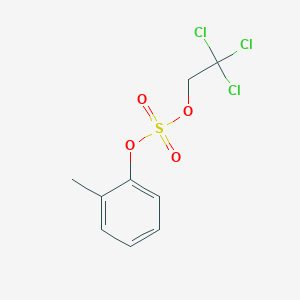
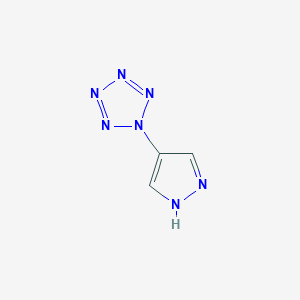
![1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone](/img/structure/B12540022.png)
![Oxalic acid--N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1)](/img/structure/B12540023.png)
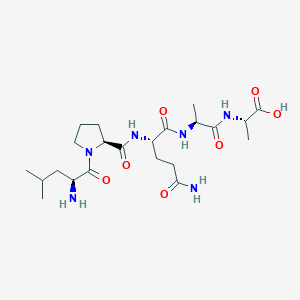
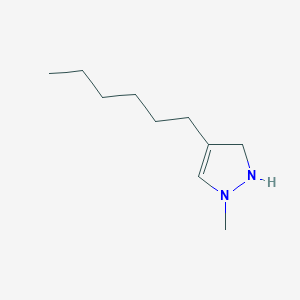
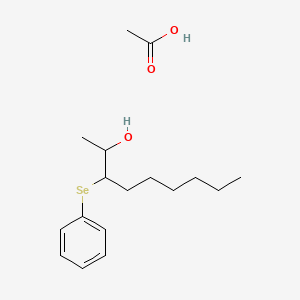
![1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12540044.png)
![N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide](/img/structure/B12540048.png)
